1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
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Overview
Description
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a biphenyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using a fluorinating agent.
Sulfonylation: The sulfonyl group can be added through a sulfonyl chloride reaction with the biphenyl compound.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), fluorinating agents like Selectfluor
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- 1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- 1-((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
Uniqueness
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c1-28-21-12-13-24(16-21)20-10-14-25(15-11-20)29(26,27)22-8-4-18(5-9-22)17-2-6-19(23)7-3-17/h2-9,20-21H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGMFRYEZAWMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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